molecular formula C15H17ClN4O3 B13963933 Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate

Cat. No.: B13963933
M. Wt: 336.77 g/mol
InChI Key: TZMDHQXDZYBCEH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate typically involves the reaction of 2-amino-6-chloropyrimidine with tert-butyl 4-hydroxyphenylcarbamate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to ensure high purity and yield, with additional steps such as recrystallization or chromatography used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and phenol, while oxidation can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets. The amino and chloropyrimidine groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-amino-6-chloropyrimidin-5-yloxy)ethylmethylcarbamate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 2,4,6-Tri-tert-butylpyrimidine

Uniqueness

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H17ClN4O3

Molecular Weight

336.77 g/mol

IUPAC Name

tert-butyl N-[4-(2-amino-6-chloropyrimidin-4-yl)oxyphenyl]carbamate

InChI

InChI=1S/C15H17ClN4O3/c1-15(2,3)23-14(21)18-9-4-6-10(7-5-9)22-12-8-11(16)19-13(17)20-12/h4-8H,1-3H3,(H,18,21)(H2,17,19,20)

InChI Key

TZMDHQXDZYBCEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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